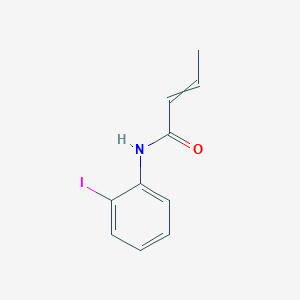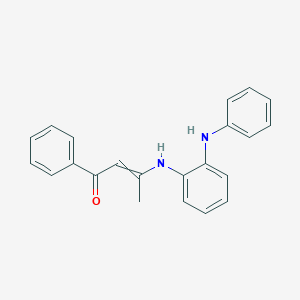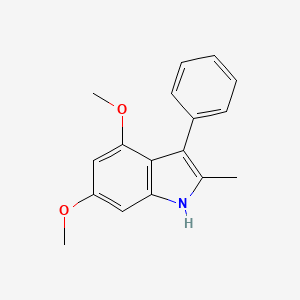
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes methoxy groups at the 4 and 6 positions, a methyl group at the 2 position, and a phenyl group at the 3 position. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and appropriate phenyl and methyl substituents.
Reaction Conditions: The key steps often involve electrophilic aromatic substitution reactions, where the indole ring is functionalized with the desired substituents
Industrial Production: Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole ring can be replaced or modified. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s biological activities are studied for potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs targeting specific diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may interact with cellular proteins involved in signal transduction or metabolic pathways.
Pathways Involved: The pathways affected by the compound can include those related to cell growth, apoptosis, and inflammation. Its effects on these pathways can lead to therapeutic outcomes such as tumor suppression or reduced inflammation.
Comparaison Avec Des Composés Similaires
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole, 4-methyl-2-phenyl-, and 1H-Indole, 3-methyl-. These compounds share the indole core structure but differ in their substitution patterns.
Uniqueness: The unique substitution pattern of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- imparts distinct chemical and biological properties. For instance, the presence of methoxy groups can enhance its solubility and reactivity, while the phenyl group can influence its binding affinity to biological targets.
Propriétés
Numéro CAS |
845548-59-6 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
4,6-dimethoxy-2-methyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-11-16(12-7-5-4-6-8-12)17-14(18-11)9-13(19-2)10-15(17)20-3/h4-10,18H,1-3H3 |
Clé InChI |
FFJPYDMNNDEJFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


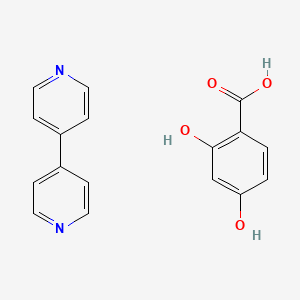
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
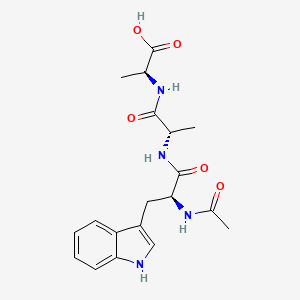
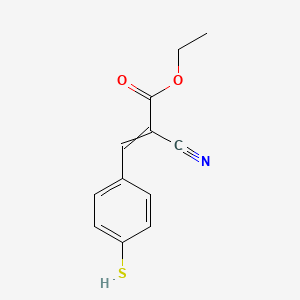
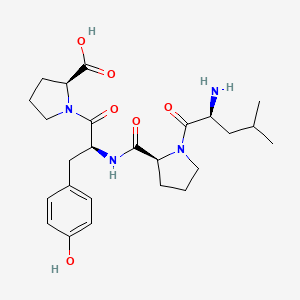

![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)
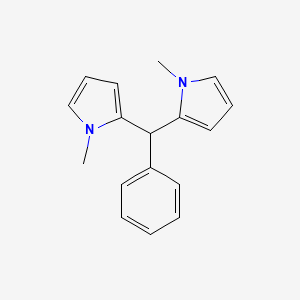
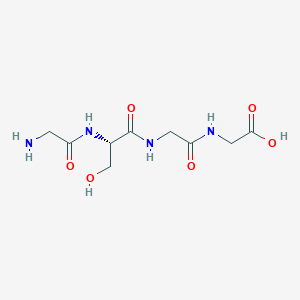

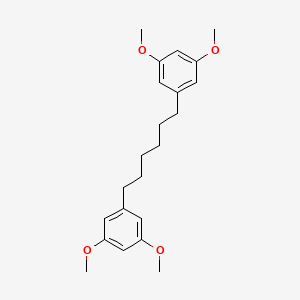
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
